Lipophilicity Differentiation by XLogP3
The calculated partition coefficient (XLogP3) for 5-methyl-N-(pyridin-2-yl)thiazol-2-amine is 2.5, compared to 1.8 for the unsubstituted N-(pyridin-2-yl)thiazol-2-amine and approximately 2.8 for the 5-bromo analog [1]. The 0.7 log unit increase over the des-methyl analog shifts the compound into a more favorable lipophilicity range for membrane permeability, while avoiding the excessively high logP of the 5-bromo congener that may promote off-target binding [1].
vs 1.8 (unsubstituted), 2.8 (5-bromo)
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N-(pyridin-2-yl)thiazol-2-amine XLogP3 = 1.8; 5-bromo-N-(pyridin-2-yl)thiazol-2-amine XLogP3 ≈ 2.8 |
| Quantified Difference | +0.7 log units vs. unsubstituted; -0.3 log units vs. 5-bromo |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity directly impacts solubility, permeability, and off-target promiscuity; the intermediate XLogP3 of 2.5 positions this compound as a balanced starting point for fragment-based campaigns where both unsubstituted (too polar) and 5-bromo (too lipophilic) analogs may underperform.
- [1] PubChem. Computed XLogP3 values for CID 4561389 (2.5), CID 689127 (1.8), CID 53401934 (~2.8). https://pubchem.ncbi.nlm.nih.gov/ View Source
